Biotin-PEG4-PC-PEG4-alkyne

CAS No.:

Cat. No.: VC1563900

Molecular Formula: C42H66N6O15S

Molecular Weight: 927.08

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C42H66N6O15S |

|---|---|

| Molecular Weight | 927.08 |

| IUPAC Name | 1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1 |

| Standard InChI Key | OMTHNWBCRDLESW-UFVNHSNHSA-N |

| SMILES | CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCOCC#C |

| Appearance | Solid powder |

Introduction

Chemical Properties and Structure

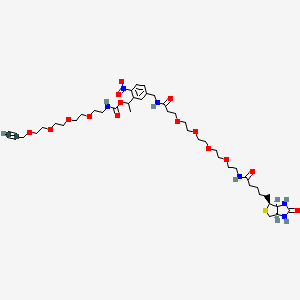

Biotin-PEG4-PC-PEG4-alkyne is a polyethylene glycol (PEG)-based linker that contains a biotin moiety connected to a terminal alkyne group through a linear PEG chain with a photocleavable (PC) component in its structure. The compound has specific physicochemical properties that make it ideal for various biochemical applications.

| Property | Value |

|---|---|

| Molecular Weight | 927.07 |

| Molecular Formula | C₄₂H₆₆N₆O₁₅S |

| Appearance | White to grey amorphous solid |

| Solubility | DMSO, DMF, organic solvents |

| Purity | ≥95% |

| CAS Number | 1869922-24-6 |

The structural design of Biotin-PEG4-PC-PEG4-alkyne features multiple functional components:

-

A biotin moiety for streptavidin/avidin binding

-

Two hydrophilic PEG4 spacers that enhance aqueous solubility

-

A photocleavable (PC) linker that enables controlled release

Mechanism of Action

Biotin-PEG4-PC-PEG4-alkyne operates through a dual mechanism that leverages both the strong biotin-streptavidin interaction and copper-catalyzed click chemistry:

Click Chemistry Conjugation

The terminal alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, forming a stable triazole linkage. This reaction occurs under mild conditions and is highly specific, allowing for precise labeling of biomolecules . The click reaction typically requires:

Biotin-Streptavidin Binding

Following conjugation, the biotin moiety can bind with exceptionally high affinity to streptavidin or avidin proteins. This interaction (Kd ≈ 10⁻¹⁵ M) is one of the strongest non-covalent biological interactions known, enabling efficient capture of labeled biomolecules for purification or detection purposes .

Applications in PROTAC Technology

Biotin-PEG4-PC-PEG4-alkyne is extensively used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed for targeted protein degradation.

Role in PROTAC Development

In PROTAC applications, this compound serves as a critical linker between:

The careful design of this linker is crucial for:

-

Promoting productive ternary complex formation

-

Facilitating protein ubiquitination

-

Enhancing degradation efficiency

Advantage of PEG4 Linkers in PROTACs

The PEG4 components provide several advantages in PROTAC design:

-

Enhanced aqueous solubility

-

Reduced aggregation

-

Improved pharmacokinetic properties

-

Flexible connection that minimizes steric hindrance

-

Sufficient length to allow proper spatial arrangement of the two binding moieties

Bioconjugation Applications

Beyond PROTAC development, Biotin-PEG4-PC-PEG4-alkyne has numerous applications in bioconjugation and biomolecular labeling.

Labeling of Biomolecules

The compound is particularly useful for:

-

Introduction of biotin tags to azide-containing biomolecules

-

Labeling of proteins, nucleic acids, and other biological molecules

-

Enabling downstream detection via streptavidin-conjugated probes

Advantages in Bioconjugation

The specific design features of Biotin-PEG4-PC-PEG4-alkyne offer several advantages:

-

The extended hydrophilic spacer improves the solubility of labeled molecules in aqueous media

-

The photocleavable component allows for controlled release of captured biomolecules

-

The combination of biotin and click chemistry provides dual functionality for complex applications

Release Mechanisms

A distinctive feature of Biotin-PEG4-PC-PEG4-alkyne is its incorporated release mechanisms, which overcome traditional limitations of biotin-streptavidin purification.

Photocleavable Release

The photocleavable (PC) moiety enables:

-

Efficient release of captured biomolecules under mild conditions

-

Photolysis using near-UV, low-intensity light (typically 365 nm at 1-5 mW/cm²)

-

Cleavage without harsh chemical treatments that might denature proteins

-

Release of the target molecule with minimal modification (small molecular fragment left behind)

Chemical Release (Dde Protection)

Some variants incorporate a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group that allows:

-

Efficient release of captured biotinylated molecules from streptavidin/avidin

-

Mild release conditions using hydrazine

-

Specific elution of labeled targets without disrupting the entire complex

Comparison with Similar Compounds

Biotin-PEG4-PC-PEG4-alkyne belongs to a family of biotin-alkyne reagents with varying structures and properties.

| Compound | Molecular Weight | Features | Applications |

|---|---|---|---|

| Biotin-PEG4-PC-PEG4-alkyne | 927.07 | Dual PEG4 linkers, photocleavable group | PROTAC development, click chemistry, photocleavable purification |

| Biotin-PEG4-Alkyne | 457.59 | Single PEG4 linker, no cleavable group | Click chemistry biotinylation, basic bioconjugation |

| PC Biotin Alkyne | 780.34 | Photocleavable linker | Affinity purification with photocleavage capability |

| Biotin Alkyne | 528.26 | Basic structure without cleavable groups | Simple biotinylation via click chemistry |

This comparison highlights the specialized design of Biotin-PEG4-PC-PEG4-alkyne for applications requiring both spacious linking and controlled release mechanisms .

| Storage Parameter | Recommendation |

|---|---|

| Temperature | -20°C |

| Atmosphere | Desiccated |

| Light Exposure | Protect from light |

| Shelf Life | Typically 24 months under proper storage |

| Transportation | Room temperature for up to 3 weeks |

| Stock Solution | DMSO or DMF, store at -80°C |

Following these storage recommendations ensures the reactivity and functionality of this sensitive compound .

Research Applications and Future Directions

Current Research Applications

Recent publications have demonstrated the utility of Biotin-PEG4-PC-PEG4-alkyne in various advanced research applications:

-

Development of isoform-selective PROTAC molecules

-

RNA proximity labeling studies

-

Protein-protein interaction mapping

-

Targeted drug delivery systems

Future Directions

The versatility of Biotin-PEG4-PC-PEG4-alkyne suggests several promising future applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume